3-Chloro-2-methylphenethyl alcohol

Description

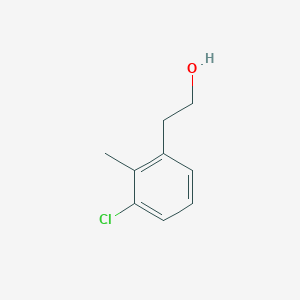

3-Chloro-2-methylphenethyl alcohol (C₉H₁₁ClO) is a substituted aromatic alcohol featuring a chlorine atom at the benzene ring’s 3-position and a methyl group at the 2-position. Structurally, it is closely related to phenethyl alcohol derivatives, where substituents influence reactivity and applications. This compound likely serves as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, given the prevalence of chlorinated aromatics in these fields .

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWKENKWIDKGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-chloro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 3-chloro-2-methylbenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: 3-Chloro-2-methylacetophenone or 3-chloro-2-methylbenzaldehyde.

Reduction: 3-Chloro-2-methylphenethyl alkane.

Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylphenethyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It serves as a building block in the development of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Substituted Phenethyl Alcohols

*Estimated based on homologous compounds; †Hypothetical isomer for comparison.

Key Observations:

- The 2-methyl group is electron-donating, which may counterbalance this effect locally . Positional Isomerism: In this compound, the proximity of Cl and CH₃ groups creates steric hindrance and ortho-directing effects, whereas the hypothetical 4-chloro-2-methyl isomer would exhibit para-directed reactivity with less steric strain .

- Physical Properties: The higher molecular weight of this compound compared to 2-(3-chlorophenyl)ethanol (170.6 vs. 156.6 g/mol) suggests increased boiling points due to greater van der Waals forces. Aliphatic analogs like 3-methyl-2-butanol have significantly lower boiling points (113–114°C) due to reduced molecular complexity and weaker intermolecular forces .

Chemical Reactivity and Stability

- Synthesis Pathways : Chlorinated phenethyl alcohols are often synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Evidence from chloral alcoholate reactions (e.g., methylation and acetal formation) suggests that acidic conditions could facilitate similar derivatization in this compound .

- Reactivity :

- The chlorine atom may undergo further substitution (e.g., Suzuki coupling if replaced by a boronic acid) , while the hydroxyl group is amenable to esterification, as seen in its acetate derivative (3-chloro-2-methylphenethyl acetate, ).

- Steric hindrance from the 2-methyl group could slow electrophilic substitution at the ortho position, directing reactions to the para position relative to chlorine .

Research Findings and Limitations

- highlights the reactivity of chloral derivatives under acidic conditions, which may parallel the behavior of this compound in similar environments .

- Positional isomerism studies () underscore the critical impact of substituent placement on physical and chemical properties .

- Limitations : The absence of direct experimental data for this compound necessitates reliance on analog extrapolation, which may introduce inaccuracies.

Notes

- Data marked with an asterisk (*) are estimates based on structurally similar compounds.

- Discrepancies in boiling/melting points may arise due to differences in substituent electronic and steric effects.

- Further experimental studies are required to validate inferred properties and reactivity.

Biological Activity

3-Chloro-2-methylphenethyl alcohol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound (CAS Number: 1314898-23-1) can be synthesized through various methods, including:

- Reduction of 3-chloro-2-methylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF) or ethanol.

- Grignard reaction , where 3-chloro-2-methylbenzyl chloride reacts with magnesium in anhydrous ether, followed by treatment with formaldehyde and hydrolysis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest it may possess both antibacterial and antifungal properties, although specific data on its efficacy against particular strains remains limited.

- Mechanism of Action : The hydroxyl group in the compound can form hydrogen bonds with biological macromolecules, potentially influencing their structure and function. Additionally, the chlorine atom may participate in halogen bonding, which can affect the compound’s reactivity and interactions with molecular targets.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- No Observed Adverse Effect Level (NOAEL) : In studies involving related compounds like β-methylphenethyl alcohol, a NOAEL of approximately 40 mg/kg/day was determined for repeated dose toxicity. This suggests that while some toxicity may be observed at higher doses, the compound is relatively safe at lower concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of phenethyl alcohols, including this compound. Below are key findings from relevant research:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 2-Chloro-1-phenylethanol | Lacks methyl group | Different reactivity profile |

| 3-Chloro-2-methylbenzyl alcohol | Hydroxyl group directly on aromatic ring | Alters binding affinity |

| 3-Chloro-2-methylphenol | Hydroxyl group on phenol | Different solubility and stability characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.